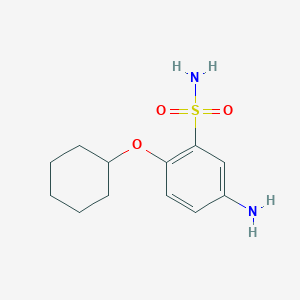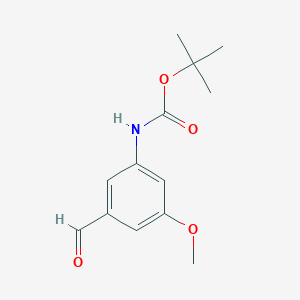![molecular formula C6H10N2O2 B12069015 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethan-1-ol group through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydroxide, at a temperature of around 50-60°C.
Procedure: The 1-methyl-1H-pyrazole is dissolved in a suitable solvent, such as ethanol, and ethylene oxide is slowly added to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetaldehyde or 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid.
Reduction: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethane.
Substitution: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethyl halides or amines.
科学研究应用
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of an ethan-1-ol group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-thiol: This compound has a thiol group instead of a hydroxyl group.
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is unique due to its specific combination of a pyrazole ring and an ethan-1-ol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
2-(1-methylpyrazol-4-yl)oxyethanol |
InChI |
InChI=1S/C6H10N2O2/c1-8-5-6(4-7-8)10-3-2-9/h4-5,9H,2-3H2,1H3 |
InChI 键 |
VVILYEBOVKRSLF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)




![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)

![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)




